molecular formula C16H12Cl2N2O2S B2562458 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone CAS No. 338967-89-8

3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone

Cat. No.: B2562458
CAS No.: 338967-89-8
M. Wt: 367.24
InChI Key: GZFXOJROZJKTIQ-UHFFFAOYSA-N
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Description

3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,4-dichloro-5-methoxyphenyl group can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the quinazolinone core with 2,4-dichloro-5-methoxybenzene under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.

    Thioether Formation: The methylsulfanyl group is introduced via a thioetherification reaction. This can be done by reacting the intermediate compound with methylthiol or its derivatives in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic chlorines can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Dimethylformamide, dichloromethane, ethanol.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Dihydroquinazolinones: From reduction of the quinazolinone core.

    Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its quinazolinone core is known for exhibiting a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers study its derivatives to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as drugs. The presence of the 2,4-dichloro-5-methoxyphenyl group and the methylsulfanyl group can enhance the compound’s pharmacokinetic properties, making it a candidate for further drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone: Lacks the methoxy group, which may affect its biological activity and solubility.

    3-(2,4-dichloro-5-methoxyphenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone: Has an ethylsulfanyl group instead of a methylsulfanyl group, potentially altering its pharmacokinetic properties.

    3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfonyl)-4(3H)-quinazolinone: Contains a sulfonyl group, which may increase its polarity and affect its biological interactions.

Uniqueness

The uniqueness of 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the 2,4-dichloro-5-methoxyphenyl group and the methylsulfanyl group enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-22-14-8-13(10(17)7-11(14)18)20-15(21)9-5-3-4-6-12(9)19-16(20)23-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFXOJROZJKTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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